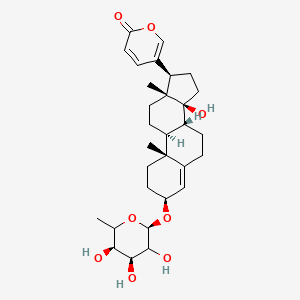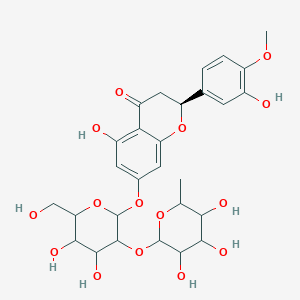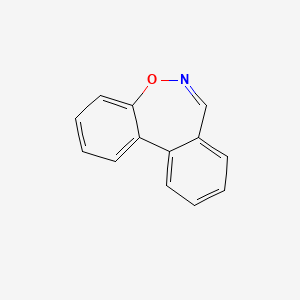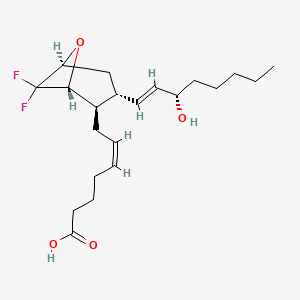![molecular formula C17H13ClN2O3 B10770244 (7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 2, identified by the PubMed ID 21105727, is a synthetic organic compound. Its IUPAC name is (6E)-N-(4-chlorophenyl)-6-(hydroxyimino)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide . This compound has been studied for its biological activity, particularly in relation to its interactions with metabotropic glutamate receptors.
Méthodes De Préparation
The synthesis of compound 2 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for compound 2 would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Compound 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
Compound 2 has been extensively studied for its applications in scientific research. It is particularly noted for its interactions with metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors . These interactions make it a valuable tool in the study of neurological processes and potential therapeutic applications for neurological disorders.
Mécanisme D'action
The mechanism of action of compound 2 involves its binding to metabotropic glutamate receptors. It acts as a negative allosteric modulator at the mGlu2 receptor and a positive allosteric modulator at the mGlu3 receptor . This modulation affects the signaling pathways associated with these receptors, influencing various neurological processes. The molecular targets and pathways involved include the regulation of neurotransmitter release and synaptic plasticity .
Comparaison Avec Des Composés Similaires
Compound 2 can be compared with other similar compounds that interact with metabotropic glutamate receptors. Some of these similar compounds include other allosteric modulators of mGlu2 and mGlu3 receptors . What sets compound 2 apart is its dual modulatory activity, acting as both a negative and positive allosteric modulator at different receptors. This unique property makes it a valuable compound for studying the complex regulation of glutamate signaling in the brain .
Propriétés
Formule moléculaire |
C17H13ClN2O3 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-10-5-7-11(8-6-10)19-16(21)17-9-13(17)15(20-22)12-3-1-2-4-14(12)23-17/h1-8,13,22H,9H2,(H,19,21)/b20-15+ |
Clé InChI |
ZRURMLHGCOJTNX-HMMYKYKNSA-N |
SMILES isomérique |
C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770182.png)
![(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile](/img/structure/B10770186.png)

![[35S]Acppb](/img/structure/B10770197.png)
![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one](/img/structure/B10770212.png)


![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)

![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)
![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![7-[(2S,4R,5S)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770268.png)
![2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10770274.png)